
(3R,4S)-4-Methoxypyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The (3R,4S) configuration indicates the specific stereochemistry of the compound, which can significantly influence its biological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol can be achieved through various methods. One common approach involves the use of lipase-mediated resolution protocols. For instance, a chemoenzymatic synthesis method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions . Another method involves the use of dihydroxyacetone dimer or 1,3-dibromacetone as starting materials .
Industrial Production Methods: Industrial production of this compound often involves multi-step enzyme catalysis. Enzymes such as aldolases are used for stereoselective carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of recombinant DNA technologies has also paved the way for improved catalysts and broader application scopes.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4S)-4-Methoxypyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-Methoxypyrrolidin-3-ol has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a chiral ligand in asymmetric synthesis and catalysisIndustrially, it is used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (3R,4S)-4-Methoxypyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to (3R,4S)-4-Methoxypyrrolidin-3-ol include other pyrrolidines such as (3R,4S)-4-Methyl-3-hexanol and (3S,4R)-4-Methyl-3-hexanol. These compounds share similar structural features and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the presence of a methoxy group.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
(3R,4S)-4-methoxypyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
NLVZYRDCKUFONR-UHNVWZDZSA-N |
Isomerische SMILES |
CO[C@H]1CNC[C@H]1O |
Kanonische SMILES |
COC1CNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
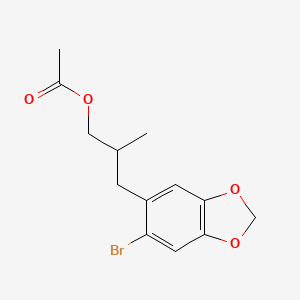
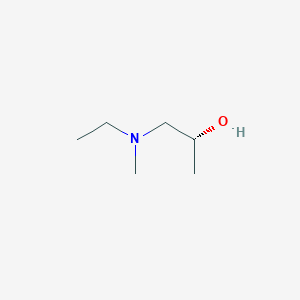
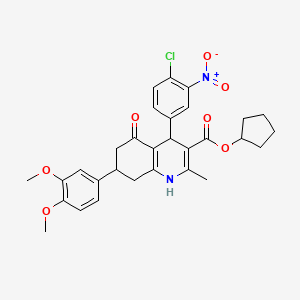
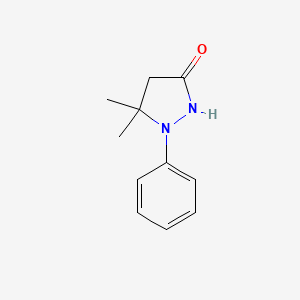

![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
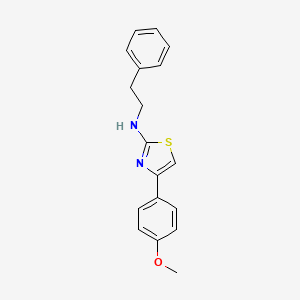
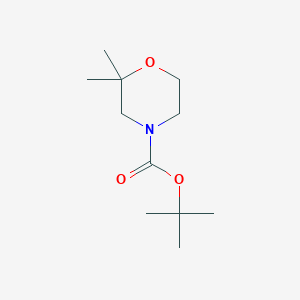

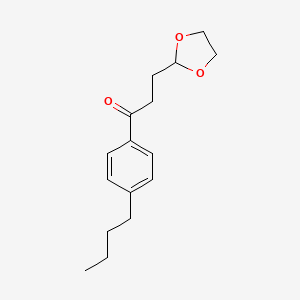
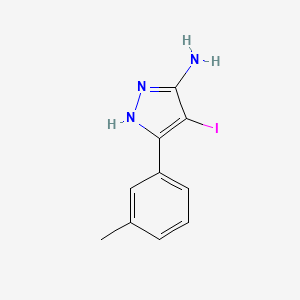
![((3aS,5S,6aR)-2,2-Dimethyl-6-oxotetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11768898.png)
![trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B11768900.png)
